8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17BrN4O2S and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bridged Azabicyclic Compounds
- Researchers Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, including derivatives like 8-azabicyclo[3.2.1]octane. This work contributes to the understanding of the chemical behavior and potential applications of compounds like the one (Ikeda, Kugo, & Sato, 1996).
Radical Translocation Reactions
- A study by Sato et al. (1995) described the synthesis of the 8-azabicyclo[3.2.1]octane system through α-acylamino radicals, which could be closely related to the properties and synthesis methods of 8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Sato et al., 1995).
Desymmetrization in Organic Synthesis
- Burke, Müller, and Beaudry (1999) investigated desymmetrization techniques in organic synthesis, particularly in creating structures like the 6,8-dioxabicyclo[3.2.1]octane skeleton, which shares a similar structural framework to the compound (Burke, Müller, & Beaudry, 1999).
Catalytic Synthesis
- Rostami et al. (2017) reported on the use of 1,4-Diazabicyclo[2.2.2]octane tribromide as a catalyst for various organic syntheses. This suggests the potential catalytic applications of structurally similar compounds like this compound (Rostami et al., 2017).
Natural Occurrence and Synthetic Applications
- Flores and Díez (2014) delved into the synthesis and properties of 2,8-diheterobicyclo[3.2.1]octane ring systems. This comprehensive study includes natural occurrence and synthetic applications, providing insights into the broader chemical context of compounds like the one you're interested in (Flores & Díez, 2014).
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQAOEIGOMAUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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